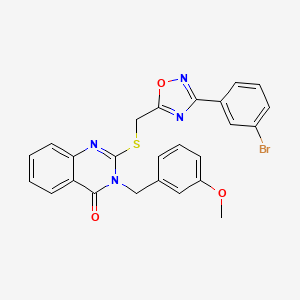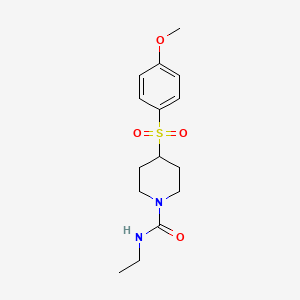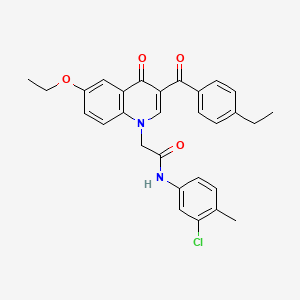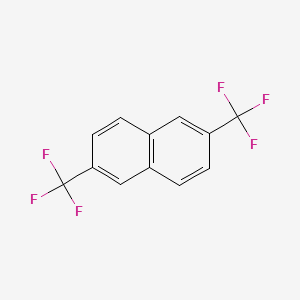![molecular formula C14H20N4O3 B2431580 N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1203364-79-7](/img/structure/B2431580.png)
N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C14H20N4O3 and its molecular weight is 292.339. The purity is usually 95%.
BenchChem offers high-quality N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiallergic and Anti-inflammatory Applications
Compounds with pyrazolo[4,3-c]pyridine structures have been explored for their antiallergic properties. For instance, derivatives of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines have shown significant antiallergic activity, with some derivatives being notably potent in comparison to established treatments like disodium cromoglycate, indicating potential applications in treating allergies (Nohara et al., 1985).
Antimicrobial and Antifungal Activities
Pyrazolopyridine derivatives have also been synthesized and evaluated for their antibacterial activity against a range of Gram-negative and Gram-positive bacteria. Compounds with a carboxamide group at the 5-position exhibited moderate to good activity, suggesting potential applications in developing new antibacterial agents (Panda et al., 2011).
Anticancer Properties
The synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer agents have been a focus of recent studies. These compounds have been tested for their cytotoxicity against cancer cell lines, including HCT-116 and MCF-7, demonstrating the potential of pyrazolopyridine and pyrazolopyrimidine derivatives in cancer therapy (Rahmouni et al., 2016).
Fungicidal Applications
Derivatives of pyrazolo[1,5-a]pyrimidine, similar in structure to the target compound, have been synthesized and tested for their fungicidal activity against several Basidiomycete species. This suggests potential applications in agriculture for the control of fungal diseases (Huppatz, 1985).
作用機序
Target of Action
Similar compounds such as isonicotinamide, a form of isonicotinic acid, have been used for material synthesis
Mode of Action
Similar compounds have shown anti-inflammatory effects, attributed to their inhibitory response against certain vital inflammatory mediators . More detailed studies are needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Related compounds like isonicotinamide are involved in various biochemical processes . Further investigation is necessary to determine the specific pathways affected by this compound.
Pharmacokinetics
Similar compounds like isonicotinamide are known to be soluble in water, ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane . This suggests that the compound may have good bioavailability. Further pharmacokinetic studies are needed to confirm this.
Result of Action
Related compounds have shown anti-inflammatory effects . More research is needed to understand the specific molecular and cellular effects of this compound.
Action Environment
The solubility of related compounds in various solvents suggests that the compound’s action may be influenced by the solvent environment
特性
IUPAC Name |
5-methyl-3-oxo-N-(3-propan-2-yloxypropyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-9(2)21-6-4-5-15-13(19)10-7-18(3)8-11-12(10)16-17-14(11)20/h7-9H,4-6H2,1-3H3,(H,15,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBFMRCKZIGUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CN(C=C2C1=NNC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B2431500.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2431505.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2431507.png)

![3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431509.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2431512.png)


![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2431520.png)